molecular formula C21H23NO4 B6284985 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid CAS No. 1342594-74-4

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid

Cat. No.: B6284985
CAS No.: 1342594-74-4
M. Wt: 353.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Properties

CAS No.

1342594-74-4

Molecular Formula

C21H23NO4

Molecular Weight

353.4

Purity

95

Origin of Product

United States

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